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Abstract
Galidesivir (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst

Pharmaceuticals with funding from U.S. government agencies, including the National Institute

of Allergy and Infectious Diseases (NIAID).[1][2] As an adenosine nucleoside analog, it targets

the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many

RNA viruses.[3][4] This mechanism provides activity against a wide array of pathogens.[4][5]

Preclinical studies have demonstrated its efficacy in vitro and in animal models against more

than 20 RNA viruses across nine families, including filoviruses (Ebola, Marburg), flaviviruses

(Zika, Yellow Fever), coronaviruses (SARS-CoV, MERS-CoV), and arenaviruses.[5][6][7][8]

Galidesivir has completed Phase 1 clinical trials in healthy volunteers, where it was found to be

generally safe and well-tolerated when administered via intramuscular or intravenous routes.[1]

[9][10] This guide provides an in-depth overview of the discovery, mechanism of action, and the

preclinical and clinical development of Galidesivir, presenting key quantitative data, detailed

experimental methodologies, and visual representations of its core concepts.

Discovery and Rationale
Galidesivir was originally investigated as a potential treatment for Hepatitis C.[6] Its

development was later repurposed to address the threat of highly pathogenic and emerging

RNA viruses, particularly those of biodefense concern.[6][11] The rationale was to develop a

direct-acting antiviral with a broad spectrum of activity, capable of being deployed against
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known threats like Ebola and Marburg viruses, as well as future pandemic agents.[4][11] As a

nucleoside analog, Galidesivir is designed to mimic the natural building blocks of viral RNA,

thereby interfering with the replication process—a strategy successful in other antiviral drugs.

[11][12]

Mechanism of Action
Galidesivir's antiviral activity is dependent on its intracellular conversion to an active

triphosphate form.[5][12] This process leverages host cell kinases to phosphorylate the parent

compound.[12][13]

Cellular Uptake and Phosphorylation: Galidesivir enters the host cell. Host cellular kinases

recognize it as a substrate and sequentially phosphorylate it to Galidesivir monophosphate,

diphosphate, and finally to the active Galidesivir triphosphate (BCX4430-TP).[5][11]

RdRp Inhibition: BCX4430-TP, the active metabolite, functions as an adenosine triphosphate

(ATP) mimic.[5][13] It is recognized by the viral RNA-dependent RNA polymerase (RdRp)

and incorporated into the nascent viral RNA strand.[14][15]

Non-obligate Chain Termination: The incorporation of BCX4430-monophosphate into the

growing RNA chain disrupts the polymerase's function, leading to premature termination of

RNA synthesis.[11][12][14] This effectively halts viral replication.[15] The preference of

BCX4430-TP for viral RdRp over host polymerases contributes to its selective antiviral effect.

[5]
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Caption: Mechanism of action of Galidesivir within a host cell.

Preclinical Development
In Vitro Antiviral Activity
Galidesivir has demonstrated broad-spectrum activity against a multitude of RNA viruses in

cell-based assays.[5] The half-maximal effective concentration (EC50) values are typically in

the low to mid-micromolar range.[4][5] It is noteworthy that some cell lines, such as Vero cells,

phosphorylate Galidesivir less efficiently, which may result in higher EC50 values compared to

other cell types.[7]

Table 1: In Vitro Antiviral Activity of Galidesivir (EC50)
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Virus Family Virus Cell Line EC50 (µM) Reference(s)

Filoviridae
Marburg Virus

(MARV)
Vero 4.4 - 6.7 [7]

Ebola Virus

(EBOV)
Vero 3.0 - 12.0 [6]

Arenaviridae
Lassa Virus

(LASV)
Vero 43.0 [7]

Junin Virus

(JUNV)
Vero 42.2 [7]

Flaviviridae
Yellow Fever

Virus (YFV)
Vero 14.0 [6]

Bunyavirales
Rift Valley Fever

Virus (RVFV)
Vero 20.4 - 41.6 [7]

Coronaviridae MERS-CoV Vero 68.4 [12]

SARS-CoV Vero 57.7 [12]

Orthomyxovirida

e
Influenza A & B MDCK 1.0 - 5.0 [6]

Picornaviridae

Human

Rhinovirus 2

(HRV2)

HeLa 3.4 [12]

Pneumoviridae

Respiratory

Syncytial Virus

(RSV)

Vero 11.0 [12]

In Vivo Efficacy in Animal Models
Galidesivir has shown significant survival benefits in various small animal and non-human

primate models of lethal viral diseases, often demonstrating greater potency than predicted by

in vitro data.[5][16]
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Filoviruses: The drug protects rodents and monkeys from lethal Ebola and Marburg virus

infections, even when treatment is initiated up to 48 hours post-infection.[6]

Zika Virus: In rhesus macaques, Galidesivir administered post-exposure prevented or

significantly reduced viral loads in blood and the central nervous system.[5][17] A dose of

100 mg/kg was shown to be safe and effective.[7][17]

Coronaviruses: In a hamster model of SARS-CoV-2, early administration of Galidesivir

reduced viral burden and damage to lung tissue compared to controls.[8]

Rift Valley Fever Virus: Treatment with Galidesivir significantly delayed mortality and

protected 50-70% of infected mice from death, reducing viral loads in serum and major

organs.[5]

Pharmacokinetics and Toxicology
Pharmacokinetic (PK) profiles have been established in multiple animal species and humans.

Table 2: Preclinical Pharmacokinetic and Toxicology Data for Galidesivir
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Species Route Key Findings Reference(s)

Mouse IM

A dose of 300

mg/kg/day was

tolerated for 8 days.

[7]

Hamster IP

Maximum tolerated

dose (MTD) was 200

mg/kg/day. Toxicity

(weight loss) was

observed at 300

mg/kg/day.

[7]

Rhesus Macaque IM

Dosing with 100

mg/kg was safe and

demonstrated

favorable

pharmacokinetics for

antiviral efficacy

studies against Zika

virus.

[5][17]

Rat, Rabbit -

Reproductive

toxicology studies

showed no

teratogenic effects at

any dose tested.

[7][17]

Clinical Development
Galidesivir has been evaluated in Phase 1, double-blind, placebo-controlled, dose-ranging

studies in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.[1][10]

Phase 1 Studies in Healthy Volunteers
Two key studies evaluated intramuscular (IM) and intravenous (IV) formulations.[1][14]

Administration: The IM study assessed single and 7-day dosing, while the IV study evaluated

single ascending doses.[1]
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Safety and Tolerability: Both IM and IV administration of Galidesivir were found to be safe

and generally well-tolerated. No fatal or serious adverse events were reported, and there

were no clinically significant, dose-related trends in laboratory values, vital signs, or

electrocardiograms.[1][10][14]

Pharmacokinetics: The plasma concentration-time profile for both routes was characterized

by rapid absorption/distribution followed by an extended terminal elimination phase.[1][14]

Table 3: Pharmacokinetic Parameters of Intravenous Galidesivir in Healthy Adults (Single

Dose)

Dose Group
(mg/kg)

N
Cmax
(ng/mL)

Tmax (hr)
AUC
(hr*ng/mL)

t1/2 (hr)

5 6 5,470 1.00 11,400 48.7

10 6 11,600 1.00 24,900 53.6

15 6 15,300 1.00 33,600 57.1

20 6 20,500 1.00 44,600 68.6

Data adapted

from BioCryst

Pharmaceutic

als, Inc. news

release, May

9, 2019.[9]

Studies in Patients
A randomized, double-blind, placebo-controlled trial was initiated to evaluate IV Galidesivir in

patients with Yellow Fever or COVID-19 in Brazil.[5][18][19]

COVID-19 Cohort: In Part 1 of the trial involving hospitalized patients with moderate to

severe COVID-19, Galidesivir was safe and generally well-tolerated.[4] While the trial was

not designed or sized to demonstrate clinical efficacy, a dose-dependent decline in SARS-

CoV-2 viral RNA levels in the respiratory tract was observed.[4][5] However, no clinical
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efficacy benefit was seen compared to placebo, and further development for COVID-19 was

not pursued.[4][5]

Experimental Protocols
The following sections describe representative methodologies for key assays used in the

evaluation of Galidesivir.

In Vitro Assay: Cytopathic Effect (CPE) Reduction
This assay measures the ability of a compound to protect cells from virus-induced death or

morphological changes.[3][20]

Principle: Viral infection often causes visible damage to host cells, known as the cytopathic

effect (CPE). An effective antiviral agent will inhibit viral replication and thus reduce or eliminate

CPE, allowing for normal cell viability.[13][15]

Detailed Methodology:

Cell Plating: Seed a suitable host cell line (e.g., Vero E6, A549) into 96-well microplates to

form a near-confluent monolayer 24 hours prior to the assay.[13][20]

Compound Preparation: Prepare serial dilutions (e.g., half-log or two-fold) of Galidesivir in

cell culture medium. Include a "no drug" (virus control) and a "no virus, no drug" (cell control)

on each plate.[3]

Treatment and Infection: Remove the growth medium from the cell monolayers. Add the

diluted compound to the appropriate wells. Subsequently, add a pre-titered amount of virus,

calculated to cause >80% CPE in the virus control wells, to all wells except the cell controls.

[3][20]

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to

observe significant CPE in the virus control wells (typically 3-6 days).[3][15]

Quantification of Cell Viability:

Gently remove the medium.
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Fix the remaining cells with a fixative solution (e.g., 10% formalin).

Stain the fixed cells with a dye that binds to cells, such as 0.5% crystal violet solution.[3]

Wash the plates to remove excess stain and allow them to air dry.

Solubilize the stain in each well using a solvent (e.g., methanol).

Read the optical density (absorbance) of each well using a spectrophotometer at an

appropriate wavelength (e.g., 540-570 nm for crystal violet).

Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50%

effective concentration (EC50) is calculated by regression analysis as the drug concentration

that protects 50% of the cells from CPE compared to virus and cell controls. A parallel

cytotoxicity assay (without virus) is run to determine the 50% cytotoxic concentration (CC50).
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Caption: Generalized workflow for a Cytopathic Effect (CPE) reduction assay.
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In Vivo Model: Syrian Hamster for SARS-CoV-2
The Syrian hamster is a well-established model that recapitulates key aspects of human

COVID-19, including viral replication in the respiratory tract and lung pathology.[2][10][21]

Principle: To evaluate the therapeutic efficacy of an antiviral by administering it to infected

animals and measuring outcomes such as viral load, lung pathology, and clinical signs of

disease.[21]

Detailed Methodology:

Animal Acclimation: House 4-6 week old Syrian hamsters (Mesocricetus auratus) in a

Biosafety Level 3 (BSL-3) facility with ad libitum access to food and water for a period of

acclimatization.

Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control,

Galidesivir low dose, Galidesivir high dose), with a minimum of 6-8 animals per group for

statistical power.

Virus Challenge: Lightly anesthetize the hamsters (e.g., with isoflurane). Inoculate them

intranasally with a defined dose of SARS-CoV-2 (e.g., 10^4 to 10^6 TCID50) diluted in sterile

phosphate-buffered saline (PBS).[21]

Drug Administration:

Regimen: Treatment can be prophylactic (starting before infection) or therapeutic (starting

after infection). A typical therapeutic regimen begins 12-24 hours post-infection.

Route: Administer Galidesivir or vehicle control via a relevant route, such as

intraperitoneal (IP) injection or oral gavage. Dosing is typically performed once or twice

daily for 3-5 consecutive days.[21]

Monitoring and Sample Collection:

Clinical Signs: Monitor animals at least twice daily for weight loss, ruffled fur, lethargy, and

respiratory distress.
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Sample Collection: At pre-determined time points (e.g., days 2, 4, and 7 post-infection),

euthanize subsets of animals. Collect tissues (lungs, nasal turbinates) and fluids (plasma)

for analysis.

Endpoint Analysis:

Viral Load: Quantify viral RNA in tissue homogenates and plasma using quantitative

reverse transcription PCR (qRT-PCR). Determine infectious virus titers via plaque assay or

TCID50 assay on susceptible cell lines (e.g., Vero E6).

Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with

hematoxylin and eosin). Score lung sections for evidence of inflammation, edema, and

other pathological changes.

Cytokine Analysis: Measure levels of inflammatory cytokines and chemokines in lung

homogenates or serum using multiplex assays.

Data Analysis: Compare the outcomes (viral load, pathology scores, weight change)

between the Galidesivir-treated groups and the vehicle control group using appropriate

statistical tests.

Conclusion
Galidesivir (BCX4430) is a promising broad-spectrum antiviral with a well-defined mechanism

of action targeting the viral RdRp. It has demonstrated potent in vitro and in vivo activity against

a wide range of clinically significant RNA viruses. The successful completion of Phase 1 trials

has established a favorable safety and pharmacokinetic profile in humans. While its

development for COVID-19 did not proceed, its proven efficacy in nonclinical models of high-

consequence pathogens like Marburg and Ebola viruses underscores its potential as a critical

medical countermeasure for existing and future viral threats.[5][7][16] Ongoing research and

development are focused on its utility against Marburg virus disease.[5] The comprehensive

dataset gathered to date supports the continued evaluation of Galidesivir as a valuable tool in

the global effort to combat emerging infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://bio-protocol.org/exchange/minidetail?id=4535264&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC7370316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7370316/
https://www.bioagilytix.com/blog/plaque-reduction-neutralization-tests-prnt-and-the-development-of-new-antiviral-drugs/
https://clinicaltrials.gov/study/NCT03891420
https://www.ncbi.nlm.nih.gov/books/NBK579896/bin/SARS-CoV-2_cytopathic_effect_CPE.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7979801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7979801/
https://www.benchchem.com/product/b12426737#discovery-and-development-of-galidesivir-bcx4430
https://www.benchchem.com/product/b12426737#discovery-and-development-of-galidesivir-bcx4430
https://www.benchchem.com/product/b12426737#discovery-and-development-of-galidesivir-bcx4430
https://www.benchchem.com/product/b12426737#discovery-and-development-of-galidesivir-bcx4430
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12426737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

